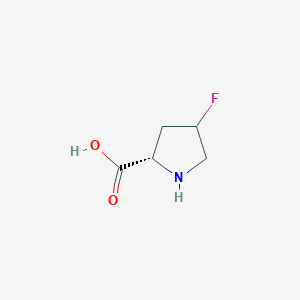

4-Fluoroproline

Beschreibung

Significance of Proline Analogues in Structural Biology Research

Proline holds a unique position among the proteinogenic amino acids due to its secondary amine, which is incorporated into a pyrrolidine (B122466) ring. researchgate.netnih.gov This cyclic structure constrains the peptide backbone, limiting the accessible conformations and influencing the formation of specific secondary structures like β-turns and polyproline helices. researchgate.netsigmaaldrich.commdpi.com A key feature of proline is the relatively small energy difference between the cis and trans conformations of the preceding peptide bond, allowing both isomers to be present in solution. sigmaaldrich.com The slow interconversion between these cis and trans isomers can be a rate-limiting step in protein folding. sigmaaldrich.com

Given proline's critical role in defining protein architecture and folding pathways, synthetic proline analogues have become invaluable tools for researchers. nih.govresearchgate.net These analogues, which may feature substitutions on the pyrrolidine ring or alterations to the ring itself, allow for the systematic investigation of structure-function relationships. sigmaaldrich.commdpi.com By introducing specific modifications, scientists can tune the biological, pharmaceutical, or physicochemical properties of peptides and proteins. researchgate.net Proline analogues are used to restrict peptide conformations, study the impact of ring pucker and peptide bond geometry on bioactivity, and enhance the stability of proteins. sigmaaldrich.complos.org

Historical Development and Early Applications of 4-Fluoroproline

The journey of this compound in chemical biology began in 1965 with its first chemical synthesis. nih.govacs.org The initial interest in this compound was closely tied to the study of collagen, the most abundant protein in animals. wisc.eduacs.orgcapes.gov.br A key post-translational modification in collagen is the hydroxylation of proline residues to 4-hydroxyproline (B1632879), a process crucial for the stability of the collagen triple helix. researchgate.netnih.gov

Early researchers employed this compound as a probe to understand the mechanism of this hydroxylation. nih.govnih.gov These pioneering studies demonstrated that this compound could be successfully incorporated into collagen proteins. nih.govraineslab.com By substituting the hydroxyl group of 4-hydroxyproline with a fluorine atom, researchers could dissect the role of hydrogen bonding versus inductive effects in collagen stability. researchgate.netnih.gov The initial syntheses typically involved the displacement of the hydroxyl group of 4-hydroxyproline with a fluoride (B91410) source. nih.govnih.gov Over the years, synthetic routes have been significantly improved to be more scalable, cost-effective, and to avoid potentially hazardous reagents, providing practical access to different stereoisomers of this compound for broader research applications. nih.govraineslab.comnih.gov

Overview of this compound’s Unique Modulatory Capabilities in Biomolecules

The substitution of a hydrogen atom with a highly electronegative fluorine atom at the C4 position of the proline ring endows this compound with potent and predictable modulatory capabilities. researchgate.netnih.gov The strong inductive effect of the fluorine atom is the primary source of these capabilities, which manifest in three main ways: influencing the pucker of the pyrrolidine ring, biasing the conformation of the preceding peptide bond, and affecting the rate of cis-trans isomerization. researchgate.netnih.gov

These modulations are stereospecific, meaning the two diastereomers, (2S, 4R)-4-fluoroproline ((4R)-FPro) and (2S, 4S)-4-fluoroproline ((4S)-FPro), have distinct and often opposing effects on protein structure and stability. acs.orgrsc.org

Pyrrolidine Ring Pucker: The pyrrolidine ring of proline is not planar and exists in two major puckered conformations: Cγ-exo and Cγ-endo. The stereochemistry of the fluorine atom dictates the preferred pucker due to a stereoelectronic principle known as the gauche effect. wisc.eduacs.org

(2S, 4R)-4-fluoroproline (Flp or (4R)-FPro) stabilizes the Cγ-exo pucker. researchgate.netplos.orgacs.org

(2S, 4S)-4-fluoroproline (flp or (4S)-FPro) stabilizes the Cγ-endo pucker. researchgate.netplos.orgacs.org

This ability to "pre-organize" the ring pucker can lower the entropic cost of protein folding, thereby enhancing conformational stability if the preferred pucker matches that of the native protein structure. plos.orgacs.org

Peptide Bond Conformation: The ring pucker is coupled to the conformation of the preceding Xaa-Pro peptide bond.

The Cγ-exo pucker favored by (4R)-FPro correlates with a strong preference for the trans amide bond conformation. researchgate.netplos.org

The Cγ-endo pucker favored by (4S)-FPro increases the stability of the cis amide bond conformation relative to proline. researchgate.netplos.orgresearchgate.net

Protein Stability and Folding: The position-specific incorporation of this compound diastereomers can have dramatic effects on protein stability. In the context of the collagen triple helix, which has repeating Xaa-Yaa-Gly sequences, the effects are strikingly dichotomous. wisc.eduacs.org Replacing proline in the Yaa position with (4R)-FPro greatly increases triple-helix stability, while using (4S)-FPro is destabilizing. wisc.eduacs.org Conversely, in the Xaa position, (4S)-FPro is stabilizing, whereas (4R)-FPro is destabilizing. wisc.eduacs.org This demonstrates the power of using stereoelectronic effects to rationally engineer protein stability. acs.org Furthermore, the electron-withdrawing nature of the fluorine atom can lower the rotational barrier of the peptide bond, accelerating cis-trans isomerization and potentially influencing protein folding kinetics. nih.govnih.gov

These subtle yet reliable modulations make this compound a powerful tool for exploring structure-function relationships and for the rational design of peptides and proteins with enhanced conformational stability. researchgate.netnih.govacs.org

Research Findings

The tables below summarize key research findings on the effects of this compound on peptide and protein stability and conformation.

Table 1: Effect of this compound Diastereomers on Collagen Triple Helix Stability

This table shows the melting temperatures (Tm) of collagen-like peptides, where a higher Tm indicates greater triple helix stability. The data illustrates the opposite effects of the (4R) and (4S) diastereomers depending on their position (Xaa or Yaa) in the (Xaa-Yaa-Gly) sequence.

| Peptide Sequence | Tm (°C) | Stability Effect |

| (Pro-Pro-Gly)₁₀ | 41 | Reference |

| (Pro-Flp -Gly)₇ | 61 | Greatly Stabilizing wisc.edu |

| (Pro-flp -Gly)₇ | < 4 | Greatly Destabilizing wisc.edu |

| (flp -Pro-Gly)₇ | 33 | Stabilizing wisc.edu |

| (Flp -Pro-Gly)₇ | No helix | Greatly Destabilizing wisc.edu |

| Data sourced from Hodges and Raines (2003). wisc.edu Flp = (2S,4R)-4-fluoroproline; flp = (2S,4S)-4-fluoroproline. |

Table 2: Conformational Preferences of this compound Diastereomers

This table outlines the inherent conformational biases imparted by the two common diastereomers of this compound, which underpin their utility in structural biology.

| Diastereomer | Preferred Ring Pucker | Favored Peptide Bond Conformation |

| (2S, 4R)-4-fluoroproline ((4R)-FPro) | Cγ-exo researchgate.netplos.orgacs.org | trans researchgate.netplos.org |

| (2S, 4S)-4-fluoroproline ((4S)-FPro) | Cγ-endo researchgate.netplos.orgacs.org | cis researchgate.netplos.org |

| These preferences are due to stereoelectronic (gauche) effects. wisc.eduacs.org |

Table 3: Thermodynamic Effects on Collagen Stability

This table compares the thermodynamic parameters for the unfolding of different collagen model peptides. It highlights how 4-hydroxyproline and this compound stabilize the triple helix through different mechanisms (enthalpic vs. entropic contributions).

| Peptide | ΔTm (°C) | ΔΔH (kcal/mol) | TΔΔS (kcal/mol) | Dominant Stabilizing Factor |

| (Pro-HypR-Gly)₁₀ | +17.3 | -13 | -2 | Enthalpy acs.org |

| (Pro-fProR-Gly)₁₀ | +33.1 | +11 | +21 | Entropy acs.org |

| Data relative to (Pro-Pro-Gly)₁₀. HypR = (2S,4R)-4-hydroxyproline; fProR = (2S,4R)-4-fluoroproline. Data sourced from Inouye et al. (2003). acs.org |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

60828-35-5 |

|---|---|

Molekularformel |

C5H8FNO2 |

Molekulargewicht |

133.12 g/mol |

IUPAC-Name |

(2S)-4-fluoropyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3?,4-/m0/s1 |

InChI-Schlüssel |

ZIWHMENIDGOELV-BKLSDQPFSA-N |

SMILES |

C1C(CNC1C(=O)O)F |

Isomerische SMILES |

C1[C@H](NCC1F)C(=O)O |

Kanonische SMILES |

C1C(CNC1C(=O)O)F |

Synonyme |

4-18F-fluoro-L-proline 4-fluoroproline cis-4-(18F)fluoro-L-proline cis-FPro fluoro-proline trans-4-(18F)fluoro-L-proline trans-FPro |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Fluoroproline and Its Diastereomers

Stereoselective Synthesis of (2S,4R)-4-Fluoroproline (Flp)

The synthesis of (2S,4R)-4-fluoroproline, often abbreviated as Flp, requires the retention of the original stereochemistry at the C-4 position of (2S,4R)-4-hydroxyproline. This is typically achieved through a double inversion process.

Routes Initiating from (2S,4R)-4-Hydroxyproline

A common strategy to produce (2S,4R)-4-fluoroproline involves an initial inversion of the stereocenter at C-4 of (2S,4R)-4-hydroxyproline to (2S,4S)-4-hydroxyproline, followed by a second inversion during the fluorination step. nih.govraineslab.com One method to achieve the initial inversion is through a Mitsunobu reaction. For instance, N-Cbz-protected (2S,4R)-4-hydroxyproline benzyl (B1604629) ester can undergo a Mitsunobu reaction, followed by hydrolysis, to yield the (2S,4S)-hydroxyproline derivative. nih.gov Another approach involves mesylation of the hydroxyl group, followed by intramolecular lactonization and subsequent hydrolysis to invert the stereochemistry at C-4. nih.gov

A notable method for the synthesis of the requisite (2S,4S)-hydroxyproline intermediate from (2S,4R)-4-hydroxyproline involves a three-step sequence: mesylation of the hydroxyl group, inversion via intramolecular lactonization with the α-carboxylic acid, and finally, hydrolysis of the resulting lactone. nih.gov A more streamlined two-step approach has also been developed, where an intramolecular Mitsunobu reaction of N-Boc-(2S,4R)-4-hydroxyproline forms a lactone, which is then hydrolyzed to give (2S,4S)-N-Boc-4-hydroxyproline. nih.gov

Key Fluorination Reactions and Reagent Systems

The crucial step in the synthesis of (2S,4R)-4-fluoroproline from the prepared (2S,4S)-4-hydroxyproline intermediate is the nucleophilic substitution of the hydroxyl group with fluoride (B91410), which proceeds with inversion of configuration. Deoxyfluorinating agents are commonly employed for this transformation.

(Diethylamino)sulfur trifluoride (DAST) and its analogs, such as morpholinosulfur trifluoride (morph-DAST), are frequently used reagents that both activate the hydroxyl group and provide the fluoride nucleophile. nih.govnih.gov For example, fluorination of N-Cbz-(2S,4S)-4-hydroxyproline benzyl ester with DAST yields the corresponding N-Cbz-(2S,4R)-4-fluoroproline benzyl ester. nih.gov Similarly, morph-DAST has been used to convert a phenylacetyl (Pac) ester of (2S,4S)-hydroxyproline to the (2S,4R)-fluorinated product in high yields. raineslab.comnih.gov The use of a sterically bulky tert-butyl ester derivative in conjunction with morpholinosulfur trifluoride has been shown to prevent intramolecular side reactions, leading to a single diastereomer. acs.org

Table 1: Selected Fluorinating Reagents for (2S,4R)-4-Fluoroproline Synthesis

| Starting Material (Configuration at C-4) | Fluorinating Reagent | Product Configuration at C-4 | Reference |

|---|---|---|---|

| (4S)-Hydroxyproline derivative | DAST | (4R)-Fluoroproline | nih.govnih.gov |

| (4S)-Hydroxyproline derivative | Morph-DAST | (4R)-Fluoroproline | raineslab.comnih.govacs.org |

| (4S)-Hydroxyproline derivative | XtalFluor-E | (4R)-Fluoroproline | core.ac.uk |

Stereoselective Synthesis of (2S,4S)-4-Fluoroproline (flp)

The synthesis of the (2S,4S) diastereomer of 4-fluoroproline, denoted as flp, involves a direct nucleophilic substitution on a (2S,4R)-4-hydroxyproline derivative, which results in the inversion of stereochemistry at the C-4 position.

Strategies for Inversion of Configuration at C-4

The key to synthesizing (2S,4S)-4-fluoroproline is the SN2 displacement of an activated hydroxyl group on the readily available (2S,4R)-4-hydroxyproline. nih.gov This single-step inversion is a hallmark of many synthetic routes to this diastereomer. The hydroxyl group must first be converted into a good leaving group to facilitate the nucleophilic attack by a fluoride ion.

Diastereoselective Fluorination Techniques

Various fluorinating agents have been successfully employed to achieve the desired inversion. DAST is a common choice, effectively converting N-protected (2S,4R)-4-hydroxyproline methyl esters to their (2S,4S)-4-fluorinated counterparts in good yields. raineslab.comnih.gov

To circumvent the use of potentially explosive and expensive reagents like DAST, alternative methods have been developed. One such scalable synthesis involves activating the hydroxyl group of N-Boc-(2S,4R)-4-hydroxyproline methyl ester with trifluoromethanesulfonic anhydride (B1165640) to form a triflate. This intermediate is then displaced by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), to yield the protected (2S,4S)-4-fluoroproline. nih.govraineslab.comnih.gov

Table 2: Diastereoselective Fluorination of (2S,4R)-4-Hydroxyproline Derivatives

| Starting Material | Activating/Fluorinating System | Product | Overall Yield | Reference |

|---|

Synthesis of Protected this compound Derivatives for Peptide Synthesis

For the incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS), it is essential to have appropriately protected derivatives, most commonly with Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups on the amine.

Syntheses often begin with a protected form of 4-hydroxyproline (B1632879), such as Boc-Hyp-OMe. nih.gov After the fluorination step, the resulting protected this compound ester can be hydrolyzed, and the protecting groups can be manipulated to yield the desired building block for SPPS. For example, a Boc group can be removed and replaced with an Fmoc group. nih.gov

An alternative strategy, termed "proline editing," involves incorporating a protected hydroxyproline (B1673980) residue into a peptide chain on the solid support first. nih.govnih.gov The hydroxyl group is then chemically modified in situ. For example, Fmoc-Hyp can be coupled to the growing peptide chain, its hydroxyl group protected (e.g., as a trityl ether), and the peptide synthesis completed. raineslab.comnih.gov Subsequently, the hydroxyl protecting group is selectively removed, and the hydroxyl group is converted to a fluoro group with inversion of configuration using a reagent like DAST directly on the resin-bound peptide. raineslab.comnih.govnih.gov This method avoids the need for solution-phase synthesis and purification of the individual fluorinated amino acid building blocks. nih.gov

Another approach involves the synthesis of N-Boc-protected this compound phenacyl esters. The phenacyl ester group is stable to the acidic conditions used for Boc removal but can be cleaved orthogonally with Zn/AcOH, leaving Boc and Fmoc groups intact. u-szeged.hu This allows for flexible protecting group strategies in peptide synthesis.

N-Boc and N-Fmoc Protection Strategies for Solid-Phase Synthesis

The synthesis of these protected derivatives is crucial for their use as building blocks in peptide synthesis. ontosight.ai N-Boc-cis-4-fluoro-L-proline can be synthesized by reacting cis-4-fluoro-L-proline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.ai A common route to N-Boc protected diastereomers starts with the corresponding N-Boc-4-hydroxyproline methyl ester. researchgate.net For instance, N-Boc-(2S,4S)-4-hydroxyproline can be synthesized from Hyp by protecting the amino group as a Boc carbamate, followed by mesylation, lactonization, and hydrolysis to invert the stereochemistry at C-4. nih.gov

The preparation of Fmoc-protected 4-fluoroprolines is also well-established. Successful syntheses of both Boc- and Fmoc-protected (2S,4S)-4-fluoroproline (flp) were achieved with approximately 80% yield from Boc-Hyp-OMe using DAST as the fluorine source. raineslab.comnih.gov Subsequent protecting group manipulation can then yield the desired Fmoc-fluoroproline starting material for SPPS. raineslab.com An alternative approach, known as "proline editing," allows for the conversion of hydroxyproline residues to this compound directly on the solid-phase resin. raineslab.comnih.gov This involves coupling Fmoc-Hyp to the peptide chain, completing the synthesis, and then performing the fluorination reaction on the resin-bound peptide. raineslab.comnih.gov

| Feature | N-Boc Strategy | N-Fmoc Strategy |

|---|---|---|

| Protecting Group | tert-butoxycarbonyl | 9-fluorenylmethoxycarbonyl |

| Deprotection Condition | Moderate to strong acid (e.g., Trifluoroacetic acid - TFA). americanpeptidesociety.org | Base (e.g., Piperidine). iris-biotech.de |

| Resin Cleavage | Harsh acid (e.g., HF, TFMSA). | Mild acid (e.g., TFA). iris-biotech.de |

| Key Advantages | Favored for sequences prone to racemization under basic conditions. americanpeptidesociety.org | Milder deprotection conditions, wide availability of derivatives, suitable for automation. iris-biotech.deamericanpeptidesociety.org |

| Synthesis of Protected Amino Acid | Synthesized from this compound and Boc₂O or from N-Boc-4-hydroxyproline derivatives. nih.govontosight.ai | Synthesized from 4-hydroxyproline derivatives followed by fluorination and protecting group manipulation. raineslab.comnih.gov |

Considerations for Process-Scale Production

The growing utility of this compound has driven the need for safe, cost-effective, and scalable production methods suitable for industrial (kilogram-scale) manufacturing. nih.govraineslab.com A major consideration is the avoidance of hazardous and expensive fluorinating agents like DAST. nih.gov Modern process-scale routes often start with the abundant (2S,4R)-4-hydroxyproline and employ safer fluoride salts. nih.gov

For industrial applications, the choice of solvent and purification methods is critical. An ideal process would use a single, eco-friendly solvent and avoid costly chromatographic purification. researchgate.net For example, a method for producing a cis-4-fluoro-L-proline derivative on an industrial scale uses N,N-diethyl-N-(1,1,2,3,3,3-hexafluoropropyl)amine in an inert solvent like dichloromethane. google.com.na This allows the reaction to proceed under mild conditions (e.g., 20°C to 30°C) and in good yield. google.com.na

| Starting Material | Key Reagents | Diastereomer Produced | Key Features | Reference |

|---|---|---|---|---|

| (2S,4R)-4-Hydroxyproline (Hyp) | Trifluoromethane sulfonic anhydride, TBAF | (2S,4S)-4-Fluoroproline | Avoids DAST-like reagents; amenable to kilogram scale. | nih.gov |

| N-Boc-4-hydroxy-L-proline methyl ester | Nosyl fluoride | N-Boc-4-Fluoro-L-Proline | Chromatography-free purification; scalable. | researchgate.net |

| trans-4-hydroxy-L-proline derivative (N- and carboxyl-protected) | N,N-diethyl-N-(1,1,2,3,3,3-hexafluoropropyl)amine | cis-4-fluoro-L-proline derivative | Safe, mild conditions; suitable for industrial scale. | google.com.na |

| (2S,4R)-N-Boc-4-hydroxy-l-proline tert-butyl ester | Morpholinosulfur trifluoride | cis-4-fluoro-l-proline | Prevents intramolecular side reactions, yielding a single diastereomer. | nih.govacs.org |

Radiosynthesis of [18F]this compound for Molecular Imaging Probes

The radioisotope Fluorine-18 (B77423) ([18F]) is a positron emitter widely used in Positron Emission Tomography (PET) for molecular imaging. The cis and trans isomers of 4-[18F]fluoro-L-proline are valuable PET imaging agents for detecting diseases like cancer and pulmonary fibrosis. nih.govacs.org The synthesis of these radiotracers involves introducing the [18F] isotope into the molecule shortly before use due to its short half-life (approximately 110 minutes).

The most common approach for radiosynthesis is the nucleophilic substitution of a precursor molecule with no-carrier-added [18F]fluoride. nih.govacs.org Typically, a 4-sulfonyloxy-L-proline derivative (e.g., a tosylate or nosylate) is used as the precursor. The reaction with [18F]fluoride proceeds via an SN2 mechanism, leading to inversion of configuration at the C-4 position. nih.gov A significant challenge in radiosynthesis is the need for rapid and efficient reactions and purifications, which has led to the development of fully automated synthesis modules. nih.govacs.orggla.ac.uk

Recent advancements have focused on optimizing precursors to improve reaction efficiency and simplify the final deprotection step. nih.govacs.org For example, using a precursor with both N-Boc and tert-butyl ester protecting groups allows for clean radiofluorination and subsequent deprotection in a single step under mild acidic conditions. nih.govacs.org This strategy avoids harsh conditions and manual handling of radioactive intermediates, making the process more robust and reliable. nih.govacs.org Automated synthesizers can produce the final, purified [18F]this compound in under an hour with good radiochemical yields. acs.org

| Isomer | Precursor | Radiochemical Yield (RCY, decay-corrected) | Total Synthesis Time | Radiochemical Purity | Reference |

|---|---|---|---|---|---|

| cis-4-[18F]Fluoro-l-proline ([18F]1) | di-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate | 41 ± 3.6% | 59 min | >99% | acs.org |

| trans-4-[18F]Fluoro-l-proline ([18F]2) | di-tert-butyl (2S,4S)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate | 34 ± 4.3% | 57 min | >99% | acs.org |

Conformational Analysis and Stereochemical Principles of 4 Fluoroproline

Pyrrolidine (B122466) Ring Puckering Preferences and Dynamics

The five-membered pyrrolidine ring of proline is not planar and exists in puckered conformations, primarily as two envelope forms where one atom is out of the plane of the other four. nih.gov The substitution of a fluorine atom at the Cγ (4-position) significantly influences the preferred pucker of this ring. researchgate.netnih.gov

Cγ-exo and Cγ-endo Conformational States

The two predominant puckered states of the proline ring are termed Cγ-endo and Cγ-exo. wisc.edu In the Cγ-endo pucker, the Cγ atom is displaced on the same side of the ring as the carboxylate group, while in the Cγ-exo pucker, it is on the opposite side. nih.govplos.org Unsubstituted proline shows a slight intrinsic preference for the Cγ-endo conformation. wisc.eduscispace.com However, the introduction of a fluorine atom can dramatically shift this equilibrium. plos.orgbeilstein-journals.org

Stereochemical Influence of 4R and 4S Fluoro-Substituents on Ring Pucker Equilibrium

The stereochemistry of the fluorine substituent at the 4-position dictates the preferred ring pucker. researchgate.netplos.org (2S,4R)-4-fluoroproline, often denoted as 4R-Flp or simply Flp, strongly favors the Cγ-exo pucker. plos.orgbeilstein-journals.orgresearchgate.net Conversely, (2S,4S)-4-fluoroproline, denoted as 4S-flp or flp, exhibits a strong preference for the Cγ-endo conformation. beilstein-journals.orgresearchgate.netpnas.org This stereospecific control over ring puckering is a direct consequence of stereoelectronic effects, primarily the gauche effect. beilstein-journals.orgwisc.edunih.gov

In a model peptide system (Ac-Pro-OMe), the conformational preferences of the fluorinated prolines are evident. While Ac-Pro-OMe itself shows a 7:3 equilibrium between Cγ-endo and Cγ-exo, the equilibrium in Ac-(4R)-FPro-OMe is significantly shifted towards Cγ-exo, and in Ac-(4S)-FPro-OMe, it is strongly biased towards Cγ-endo. ugent.be It is this predictable and pronounced influence on the ring conformation that makes 4-fluoroprolines valuable tools in peptide and protein engineering. plos.orguni-konstanz.de

Table 1: Influence of 4-Fluoro-Substituents on Pyrrolidine Ring Pucker

| Compound | Preferred Pucker | Driving Force |

|---|---|---|

| (2S,4R)-4-fluoroproline (Flp) | Cγ-exo | Gauche effect |

| (2S,4S)-4-fluoroproline (flp) | Cγ-endo | Gauche effect |

| (2S)-Proline | Cγ-endo (slight preference) | Intrinsic preference |

Prolyl Peptide Bond Isomerization Biases

The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique in that it can adopt both cis and trans conformations with comparable energies, unlike most other peptide bonds which strongly favor the trans form. nih.govbeilstein-journals.org The isomerization between these two states can be a rate-limiting step in protein folding. nih.gov The introduction of a 4-fluoro substituent modulates this isomerization process. nih.govnih.gov

Modulation of Cis/Trans Equilibrium of Xaa-Pro Amide Bonds

The conformational bias of the pyrrolidine ring pucker directly influences the cis/trans equilibrium of the preceding peptide bond. nih.govresearchgate.net The Cγ-exo pucker, favored by (2S,4R)-4-fluoroproline, is associated with a higher population of the trans amide bond. researchgate.netplos.org This is partly attributed to an n→π* interaction, an attractive force between the lone pair of the preceding amide oxygen and the π* orbital of the proline's carbonyl carbon, which is more favorable in the trans conformation when the ring is in an exo pucker. nih.gov

Conversely, the Cγ-endo pucker, preferred by (2S,4S)-4-fluoroproline, leads to a higher population of the cis amide bond. researchgate.netplos.org In this conformation, the distance between the interacting carbonyl groups generally increases, weakening the n→π* interaction and thus disfavoring the trans isomer. nih.govresearchgate.net For instance, substituting proline with 4-(S)-fluoroproline in a peptide sequence can increase the cis-amide isomer population to as high as 43%, while using 4-(R)-fluoroproline can reduce it to 22%. rsc.org

Table 2: Effect of 4-Fluoroproline Diastereomers on Xaa-Pro Amide Bond Isomerization

| Proline Derivative | Preferred Ring Pucker | Favored Amide Bond Conformation |

|---|---|---|

| (2S,4R)-4-fluoroproline (Flp) | Cγ-exo | trans |

| (2S,4S)-4-fluoroproline (flp) | Cγ-endo | cis |

Impact on Rotational Barrier of Peptide Bonds N-Terminal to Proline

The electron-withdrawing nature of the fluorine atom has a significant impact on the kinetics of cis/trans isomerization. nih.govljmu.ac.uk By pulling electron density away from the proline nitrogen, the fluorine substituent reduces the lone pair's ability to contribute to the double-bond character of the N-terminal amide bond. nih.gov This diminished double-bond character lowers the rotational energy barrier between the cis and trans isomers, leading to an acceleration of the isomerization rate. nih.govljmu.ac.ukresearchgate.net

Studies on model compounds have shown that the rate of cis-to-trans rotation increases in the order: Pro < S-Flp < R-Flp. beilstein-journals.org For the reverse trans-to-cis rotation, the order is slightly different: Pro < R-Flp < S-Flp. beilstein-journals.org This acceleration of isomerization is a key feature that has been exploited in studies of protein folding kinetics. nih.govresearchgate.net

Fundamental Stereoelectronic Effects in this compound Conformation

The conformational preferences of this compound are rooted in fundamental stereoelectronic effects, with the gauche effect being the most prominent. beilstein-journals.orgwisc.edu This effect describes the tendency of a molecule to adopt a conformation where vicinal electronegative substituents are positioned gauche (at a 60° dihedral angle) to each other. ljmu.ac.uk

In the case of this compound, the C-F bond orients itself to be antiperiplanar to an adjacent C-H bond, which is a manifestation of the gauche effect. nih.gov This orientation allows for a stabilizing hyperconjugative interaction where the electron density from the C-H σ bonding orbital is donated into the low-lying C-F σ* antibonding orbital. nih.gov

For (2S,4R)-4-fluoroproline (Flp), this stabilizing interaction occurs when the fluorine atom is in a position that forces the pyrrolidine ring into the Cγ-exo pucker. nih.gov In this conformation, the fluoro group is on the opposite side of the ring from the carbonyl carbon. nih.gov Conversely, in (2S,4S)-4-fluoroproline (flp), the gauche effect is satisfied when the ring adopts the Cγ-endo pucker. nih.gov These stereoelectronically enforced puckers are the primary reason for the predictable and powerful influence of this compound on peptide and protein conformation. nih.govwisc.edunih.gov

The Gauche Effect in Pyrrolidine Ring Pucker Determination

The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-exo (up) and Cγ-endo (down), where Cγ is the carbon atom at position 4. The presence of a highly electronegative substituent, such as fluorine, at the C4 position introduces a significant stereoelectronic bias for one pucker over the other through the gauche effect. wisc.eduacs.org This effect involves a favorable hyperconjugation interaction (σC–H → σ*C–F) between the antiperiplanar C–H and C–F bonds. acs.orgrsc.org

The stereochemistry at the C4 position determines which pucker is stabilized:

(2S,4R)-4-Fluoroproline (4R-FPro or Flp): The fluorine atom is in the R configuration. In this arrangement, the gauche effect stabilizes the Cγ-exo pucker. wisc.edunih.gov This pucker preorganizes the main-chain dihedral angles (φ, ψ) to values commonly found in the polyproline II (PPII) helix and the collagen triple helix. wisc.eduacs.org

(2S,4S)-4-Fluoroproline (4S-FPro or flp): The fluorine atom is in the S configuration. Here, the gauche effect preferentially stabilizes the Cγ-endo pucker. wisc.edunih.gov

This stereospecific control over the ring conformation is a direct result of the electron-withdrawing nature of the fluorine atom, the most electronegative element. wisc.edu The stabilization is so pronounced that fluorination can reverse the natural pucker preference of the proline ring to enforce a specific conformation. wisc.edu This predictable control over the ring structure is a key reason for the use of 4-fluoroprolines in protein design and stability studies. nih.govbeilstein-journals.org

| Compound | Stereochemistry | Favored Pyrrolidine Ring Pucker |

|---|---|---|

| (2S,4R)-4-Fluoroproline | 4R | Cγ-exo |

| (2S,4S)-4-Fluoroproline | 4S | Cγ-endo |

n→π Interactions and Their Role in Peptide Bond Conformation*

The conformational bias of the pyrrolidine ring pucker, established by the gauche effect, directly influences the geometry of the preceding Xaa-Pro peptide bond. nih.govnih.gov This influence is mediated by a specific type of orbital interaction known as the n→π* interaction. nih.govrsc.org An n→π* interaction is a stabilizing orbital overlap where a lone pair of electrons (n) from the oxygen atom of the (i-1) residue's carbonyl group delocalizes into the antibonding π* orbital of the proline's carbonyl group (i residue). nih.gov

For this interaction to be effective, the donor oxygen and acceptor carbon atoms must be in close proximity, a condition that is highly dependent on the proline ring's pucker and is only possible when the peptide bond is in the trans conformation. nih.gov

Influence of the Cγ-exo Pucker: The Cγ-exo pucker, favored by (2S,4R)-4-Fluoroproline, orients the main chain in a way that reduces the distance between the adjacent carbonyl groups. researchgate.net This geometry promotes and strengthens the n→π* interaction, which in turn provides additional stability to the trans conformation of the peptide bond. nih.govresearchgate.net Consequently, peptides containing 4R-FPro show a strong preference for the trans amide bond. researchgate.netresearchgate.net

Influence of the Cγ-endo Pucker: The Cγ-endo pucker, favored by (2S,4S)-4-Fluoroproline, increases the distance between the relevant carbonyl groups. researchgate.net This separation weakens or eliminates the n→π* interaction, thereby reducing the energetic preference for the trans state. As a result, the cis conformation of the peptide bond becomes more populated in peptides containing 4S-FPro compared to unsubstituted proline. researchgate.netbeilstein-journals.orgresearchgate.net

The electron-withdrawing nature of the fluorine atom also has a through-bond inductive effect that reduces the double-bond character of the amide bond, which can accelerate the rate of cis-trans isomerization. raineslab.comnih.gov However, the stereospecific n→π* interaction plays a dominant role in biasing the equilibrium population toward either the cis or trans state.

| Compound (Ac-Xaa-OMe) | Ring Pucker Preference | Ktrans/cis |

|---|---|---|

| Ac-(2S,4S)-FPro-OMe | Cγ-endo | 2.2 |

| Ac-Pro-OMe | Slight Cγ-endo | 4.6 |

| Ac-(2S,4R)-FPro-OMe | Cγ-exo | 5.4 |

Data based on studies of N-acetylated methyl esters of the proline derivatives, showing the equilibrium constant between the trans and cis isomers of the prolyl peptide bond. scispace.com

Influence of 4 Fluoroproline on Peptide and Protein Structural Stability

Modulation of Collagen Triple Helix Stability

Collagen, the most abundant protein in animals, is characterized by its unique triple-helical structure composed of repeating Xaa-Yaa-Gly sequences. raineslab.comwisc.edu Proline and its hydroxylated form, hydroxyproline (B1673980), are frequently found at the Xaa and Yaa positions, respectively, and play a crucial role in the stability of the triple helix. wisc.edu The substitution of these residues with 4-fluoroproline diastereomers has provided significant insights into the forces governing collagen stability.

The stereochemistry at the C4 position of the proline ring has a dramatic and opposing effect on the stability of the collagen triple helix. When incorporated at the Yaa position, (2S,4R)-4-fluoroproline (Flp) significantly increases the stability of the triple helix, whereas the (2S,4S)-4-fluoroproline (flp) diastereomer is highly destabilizing. wisc.edu Conversely, at the Xaa position, the opposite trend is observed: flp is stabilizing, while Flp is destabilizing. wisc.edu

This dichotomy arises from the preferred pucker of the pyrrolidine (B122466) ring. Molecular modeling and structural studies have shown that the Pro residue in the Xaa position of a collagen triple helix favors a Cγ-endo pucker, while a Cγ-exo pucker is preferred at the Yaa position. wisc.edu The electron-withdrawing fluorine atom in this compound influences the ring pucker through a gauche effect. wisc.edunih.gov An electronegative substituent at the 4R position stabilizes the Cγ-exo pucker, and a substituent at the 4S position favors the Cγ-endo pucker. wisc.edu Therefore, Flp at the Yaa position and flp at the Xaa position pre-organize the polypeptide chain into the conformation required for a stable triple helix. wisc.eduwisc.edu

Table 1: Melting Temperatures (Tm) of Collagen-Mimetic Peptides Containing this compound Diastereomers

| Peptide | Tm (°C) | Reference |

|---|---|---|

| (Pro-Pro-Gly)₁₀ | 24 | wisc.edu |

| (Pro-Flp-Gly)₁₀ | 63 | wisc.edu |

| (Pro-flp-Gly)₁₀ | < 10 | wisc.edu |

| (flp-Pro-Gly)₇ | 42 | wisc.edu |

| (Flp-Pro-Gly)₇ | Does not form a triple helix | wisc.edu |

The enhanced stability of collagen triple helices containing this compound is primarily attributed to stereoelectronic effects rather than hydration. nih.govacs.org While the hydroxyl group of hydroxyproline can participate in a network of water-mediated hydrogen bonds that contribute to stability, the fluorine atom in this compound is a poor hydrogen bond acceptor. raineslab.comacs.org

While the stereoelectronic pre-organization of individual strands is a powerful stabilizing force, inter-strand interactions are also critical for the formation of a stable triple helix. The simultaneous incorporation of (4S)-Flp at the X-position and (4R)-Flp at the Y-position, which individually are highly stabilizing, does not result in a stable triple helix. wisc.eduacs.org This is due to an unfavorable steric clash between the fluorine atoms on adjacent strands, which prevents the close packing required for triple helix formation. nih.govwisc.eduacs.org

This observation has led to the development of "monomeric" collagen-mimetic peptides that are incapable of self-trimerizing due to these steric clashes but can still hybridize with denatured natural collagen strands. nih.gov This highlights the delicate balance of forces that govern collagen assembly and stability, where both intra-strand conformational preferences and inter-strand packing interactions must be optimized. wisc.eduacs.org

Contributions of Stereoelectronic Effects versus Hydration on Thermostability

Impact on Globular Protein Conformational Stability

The principles of conformational stabilization through this compound incorporation are not limited to fibrous proteins like collagen. They have also been successfully applied to enhance the stability of globular proteins.

The "pre-organization principle" posits that by restricting the conformational flexibility of the unfolded state, the entropic cost of folding can be reduced, leading to a more stable folded protein. nih.govplos.org this compound is an ideal tool for this purpose, as its stereochemistry can be chosen to favor the specific proline ring pucker and peptide bond isomer (cis or trans) present in the native structure of a target protein. researchgate.netplos.org

The utility of this compound in stabilizing globular proteins has been demonstrated in several case studies.

Ubiquitin: Human ubiquitin contains three proline residues, all of which adopt a Cγ-exo pucker and are preceded by a trans peptide bond in the native structure. nih.govplos.org Global replacement of these prolines with (4R)-FPro resulted in a significant increase in the protein's stability against both thermal and chemical denaturation, with a stabilization free energy of -4.71 kJ·mol⁻¹. plos.orgnih.gov In contrast, attempts to incorporate (4S)-FPro, which favors the "wrong" pucker, were unsuccessful, leading to misfolded protein. plos.orgnih.gov

Enhanced Green Fluorescent Protein (EGFP): EGFP has ten proline residues, nine of which are in a trans conformation. nih.gov Interestingly, global replacement of proline with (4S)-FPro, which favors the cis conformation, resulted in a soluble and functional protein with an accelerated refolding rate. nih.govresearchgate.net The incorporation of (4R)-FPro, however, led to the formation of insoluble inclusion bodies. nih.govresearchgate.net This unexpected result suggests that in the context of the EGFP structure, the Cγ-endo pucker favored by (4S)-FPro leads to stabilizing interactions that outweigh the destabilizing effect on the nine trans-prolyl bonds. nih.gov

Thioredoxin: In a variant of E. coli thioredoxin containing a single cis proline residue, replacement with (4S)-Flp, which favors the cis conformation, accelerated the rate-limiting trans-to-cis isomerization during folding by nine-fold. nih.gov The incorporation of (4R)-Flp had a negligible effect on the folding rate. nih.gov Both substitutions stabilized the reduced form of the protein but destabilized the oxidized form. beilstein-journals.org This demonstrates that this compound can be used to modulate not only the thermodynamic stability but also the folding kinetics of a protein. nih.gov

KlenTaq DNA Polymerase: The global replacement of 32 proline residues in the large KlenTaq DNA polymerase with (4R)-FPro resulted in a highly active enzyme. d-nb.info Although the fluorinated polymerase showed a decrease in thermostability compared to the wild-type, it retained significant activity even after incubation at high temperatures. d-nb.infouni-konstanz.de The introduction of (4R)-FPro also appeared to improve the crystallization properties of the protein. uni-konstanz.dersc.org

Table 2: Effects of this compound Incorporation on Globular Protein Stability

| Protein | This compound Diastereomer | Effect on Stability | Reference |

|---|---|---|---|

| Ubiquitin | (4R)-FPro | Increased stability (ΔΔG = -4.71 kJ·mol⁻¹) | plos.orgnih.gov |

| Enhanced Green Fluorescent Protein (EGFP) | (4S)-FPro | Soluble, functional protein with accelerated refolding | nih.govresearchgate.net |

| Enhanced Green Fluorescent Protein (EGFP) | (4R)-FPro | Insoluble inclusion bodies | nih.govresearchgate.net |

| Thioredoxin (reduced) | (4S)-Flp & (4R)-Flp | Stabilized | beilstein-journals.org |

| Thioredoxin (oxidized) | (4S)-Flp & (4R)-Flp | Destabilized | beilstein-journals.org |

| KlenTaq DNA Polymerase | (4R)-FPro | Decreased thermostability but retained high activity | d-nb.infouni-konstanz.de |

Effects of Site-Specific and Global Proline Substitutions

The impact of this compound on protein stability can be examined through both site-specific and global substitutions of proline residues.

Site-specific incorporation offers a more nuanced approach to modulating protein stability by targeting a single proline residue. This method has been achieved through the chemical ligation of a peptide containing this compound to a recombinantly produced protein fragment. nih.gov In a study on a variant of Escherichia coli thioredoxin, where four trans-prolines were replaced by alanine, leaving a single conserved cis-proline, site-specific substitution with either (4R)-FPro or (4S)-FPro was performed. nih.gov Both substitutions stabilized the reduced form of the protein and destabilized the oxidized form, while also improving the cooperativity of folding. nih.gov This demonstrates that even a single, strategically placed this compound can have significant and specific effects on protein stability and folding dynamics.

The choice between global and site-specific substitution depends on the research question. Global substitution provides insights into the cumulative effect of fluorination on a protein's properties, while site-specific substitution allows for the dissection of the contribution of an individual proline residue to the protein's structure and function.

Structural Elucidation of this compound-Containing Proteins

The precise structural consequences of incorporating this compound into proteins have been elucidated through high-resolution techniques, primarily X-ray crystallography. These studies provide direct evidence of the conformational preferences of fluorinated proline residues within the context of a folded protein matrix.

X-ray Crystallography Insights into Fluoroproline Conformation within Protein Matrices

X-ray crystal structures of proteins containing this compound have provided invaluable atomic-level details about the conformation of the fluorinated pyrrolidine ring. beilstein-journals.org These studies have largely confirmed the intrinsic conformational preferences of the this compound diastereomers, while also revealing the influence of the local protein environment. beilstein-journals.org

In a crystal structure of EGFP with ten (4S)-FPro residues, nine of the ten residues adopted the expected Cγ-endo pucker, with only one at position 56 showing a Cγ-exo conformation. plos.orgbeilstein-journals.org This indicates that the intrinsic preference of (4S)-FPro for the endo pucker is largely maintained within a complex protein structure. beilstein-journals.org Similarly, in a collagen-mimetic triple helix, (4R)-FPro was observed to adopt the Cγ-exo pucker, which is its favored conformation. beilstein-journals.org

A study on KlenTaq DNA polymerase, containing 32 (4R)-FPro residues, showed that while the majority adopted the expected Cγ-exo pucker, a significant number were found in the Cγ-endo conformation. nih.govbeilstein-journals.org This deviation from the intrinsic preference highlights that the tertiary structure of the protein can override the inherent conformational bias of the fluorinated proline. nih.gov Specifically, steric clashes with neighboring residues can force the fluoroproline ring into a less favorable pucker. nih.gov

The table below summarizes key crystallographic data for several this compound-containing proteins.

| Protein | This compound Diastereomer | Number of Substitutions | Observed Pucker Conformation | PDB ID |

| Enhanced Green Fluorescent Protein (EGFP) | (4S)-FPro | 10 | Predominantly Cγ-endo | 2Q6P |

| KlenTaq DNA Polymerase | (4R)-FPro | 32 | Mixture of Cγ-exo and Cγ-endo | 4DLE |

| E. coli Thioredoxin A | (4R)-FPro & (4S)-FPro | 1 (site-specific) | Cγ-endo for both diastereomers | 4HUA, 4HU9 |

Data sourced from multiple studies. nih.govplos.orgbeilstein-journals.org

Retention of Conformational Preferences in Folded Protein Environments

While the local protein environment can influence the pucker of the fluoroproline ring, numerous studies have shown that the inherent conformational preferences of (4R)-FPro and (4S)-FPro are often retained in folded proteins. plos.orgnih.govethz.chnih.gov The gauche effect exerted by the electronegative fluorine atom is a primary determinant of this preference, with (4R)-FPro favoring the Cγ-exo pucker and (4S)-FPro favoring the Cγ-endo pucker. wisc.eduresearchgate.net

This "pre-organization" of the polypeptide chain by forcing the pyrrolidine ring into a specific pucker can contribute to enhanced protein stability by reducing the entropic cost of folding. plos.orgnih.gov For example, in human ubiquitin, which contains three proline residues all displaying a Cγ-exo pucker in the wild-type structure, global substitution with (4R)-FPro resulted in a more stable protein. plos.orgnih.govethz.chnih.gov The (4R)-FPro residues adopted the Cγ-exo conformation, which is the same as in the native protein, thereby stabilizing the structure through this pre-organization effect. plos.orgnih.govethz.chnih.gov Conversely, attempts to incorporate (4S)-FPro, which prefers the Cγ-endo pucker, were unsuccessful, suggesting that forcing the proline rings into a non-native conformation was detrimental to the protein's folding and stability. plos.orgnih.govethz.chnih.gov

However, as seen in the case of E. coli thioredoxin, the protein's tertiary structure can override these intrinsic preferences. In the crystal structure of the thioredoxin variant with a single (4R)-FPro or (4S)-FPro substitution, both diastereomers were found in the Cγ-endo conformation. nih.gov It was proposed that the (4R)-FPro residue adopted the less-favored endo pucker to avoid a steric clash with a nearby cysteine residue. nih.gov This demonstrates that the final conformation of a this compound residue in a protein is a result of the interplay between its intrinsic stereoelectronic preferences and the steric constraints of the surrounding protein matrix. rsc.org

Mechanistic Insights into Protein Folding Kinetics Modulated by 4 Fluoroproline

Alterations in Protein Folding and Refolding Rates

The substitution of proline with 4-fluoroproline can lead to either an acceleration or deceleration of protein folding and refolding, depending on the specific protein context and the stereochemistry of the fluoro-substituent. Research has demonstrated that these alterations are often linked to the native conformation of the proline residue being replaced. researchgate.netplos.org

In a study using human ubiquitin as a model, all three of its proline residues, which are in the trans conformation and exhibit a Cγ-exo ring pucker in the native state, were replaced with (2S,4R)-4-fluoroproline ((4R)-FPro). plos.orgnih.govnih.gov This substitution was chosen because (4R)-FPro preferentially stabilizes the Cγ-exo pucker and the trans amide conformation. plos.org Kinetic analysis revealed that the refolding rate of the fluorinated ubiquitin, (4R)-FPro-ub, was slightly faster than the wild-type protein (wt-ub). plos.org Conversely, the unfolding rate was found to be 2.6 times slower for the fluorinated variant, indicating a significant stabilization of the folded state. plos.org

In contrast, studies on Enhanced Green Fluorescent Protein (EGFP) provided different insights. In EGFP, nine out of ten proline residues adopt the trans conformation. plos.org When all prolines were substituted with (2S,4S)-4-fluoroproline ((4S)-FPro), the resulting protein refolded more rapidly than the wild-type EGFP. plos.org This acceleration is attributed to the ability of (4S)-FPro to lower the energy barrier for cis/trans isomerization, a rate-limiting step in the folding of many proteins. nih.gov Interestingly, attempts to replace the prolines with (4R)-FPro resulted in the formation of irreversibly unfolded inclusion bodies, highlighting the critical and context-dependent role of proline conformation in guiding the folding pathway. plos.org

Further research on β2-microglobulin, a protein implicated in dialysis-related amyloidosis, has shown that site-specific replacement of Proline-32 with different this compound analogs can modulate folding rates by altering the dynamics of trans-cis isomerization at that specific position. nih.gov

Interactive Data Table: Kinetic Folding and Unfolding Rates

Below is a summary of kinetic data from a study on wild-type ubiquitin (wt-ub) and its (4R)-FPro-substituted analog, (4R)-FPro-ub. The data was fitted to a three-state folding model (N ↔ I ↔ U), where N is the native state, I is an intermediate, and U is the unfolded state.

| Protein | Rate Constant | Value (s⁻¹) | Description |

|---|---|---|---|

| wt-ub | kni | 0.038 ± 0.003 | Unfolding rate from Native (N) to Intermediate (I) |

| kin | 1.5 ± 0.2 | Refolding rate from Intermediate (I) to Native (N) | |

| kiu | 0.57 ± 0.04 | Unfolding rate from Intermediate (I) to Unfolded (U) | |

| kui | 1.4 ± 0.1 | Refolding rate from Unfolded (U) to Intermediate (I) | |

| (4R)-FPro-ub | kni | 0.015 ± 0.001 | Unfolding rate from Native (N) to Intermediate (I) |

| kin | 1.5 ± 0.1 | Refolding rate from Intermediate (I) to Native (N) | |

| kiu | 0.31 ± 0.02 | Unfolding rate from Intermediate (I) to Unfolded (U) | |

| kui | 1.6 ± 0.1 | Refolding rate from Unfolded (U) to Intermediate (I) |

Role of Reduced Prolyl Amide Isomerization Barriers in Folding Acceleration

The isomerization of the peptidyl-prolyl amide bond between its cis and trans conformations is an intrinsically slow process that often represents the rate-limiting step in the folding of proteins containing cis proline residues in their native structure. nih.govresearchgate.net this compound has emerged as a valuable tool for probing this kinetic barrier. The electron-withdrawing nature of the fluorine atom reduces the partial double-bond character of the C-N amide bond preceding the proline ring. nih.govresearchgate.netpnas.org This electronic perturbation lowers the rotational energy barrier, thereby accelerating cis/trans interconversion. researchgate.netnih.gov

The magnitude of this effect depends on the specific fluorinated analog. Studies on model peptides have established a relative order for the energy barrier to isomerization: Proline > (4R)-Fluoroproline ~ (4S)-Fluoroproline > 4,4-Difluoroproline. pnas.org This demonstrates that while both monofluorinated prolines reduce the barrier compared to proline, the effect is even more pronounced with difluorination.

This accelerated isomerization can directly translate to faster protein folding. The enhanced refolding observed in (4S)-FPro-EGFP is a prime example, where speeding up the isomerization allows the protein to more quickly navigate its folding landscape to the native state. nih.gov Similarly, in a variant of E. coli thioredoxin, substitution with (4S)-fluoroproline at a cis proline site led to a 9-fold acceleration of the refolding reaction. biorxiv.org However, the relationship is not always straightforward. The same study found that incorporating 4,4-difluoroproline, despite having the lowest isomerization barrier in model systems, had no effect on the refolding rate, suggesting that other factors like ring pucker preferences within the folded protein's tertiary structure can play a dominant role. biorxiv.orgnih.gov

Interactive Data Table: Relative Barriers for Prolyl Amide Isomerization

The table shows the qualitative relationship of the free energy barrier for trans-cis isomerization for proline and its fluorinated analogs, as determined from model systems.

| Compound | Relative Energy Barrier for Isomerization | Typical Effect on Isomerization Rate |

|---|---|---|

| Proline (Pro) | Highest | Slowest |

| (2S,4R)-4-Fluoroproline ((4R)-FPro) | Lower | Faster |

| (2S,4S)-4-Fluoroproline ((4S)-FPro) | Lower | Faster |

| 4,4-Difluoroproline (Dfp) | Lowest | Fastest |

Enzymatic Recognition and Catalytic Properties of 4 Fluoroproline Substrates

Substrate Specificity of Prolyl 4-Hydroxylase (P4H) for 4-Fluoroproline Diastereomers

Prolyl 4-hydroxylase, an enzyme critical for the post-translational modification of proline residues in collagen, exhibits a stringent stereospecificity towards the diastereomers of this compound. nih.govacs.orgnih.gov This selective recognition is fundamental to understanding the enzyme's active site architecture and catalytic mechanism.

Recognition and Turnover of (4S)-4-Fluoroproline as a P4H Substrate

Peptides incorporating (2S,4S)-4-fluoroproline (flp) are recognized and processed by human prolyl 4-hydroxylase. nih.govacs.orgnih.gov The enzyme catalyzes the hydroxylation of the flp residue, but the resulting fluorohydrin is unstable and spontaneously eliminates fluoride (B91410) to yield (2S)-4-ketoproline (Kep). mit.edunih.govresearchgate.netraineslab.com This turnover establishes flp as a competent substrate for P4H. nih.govacs.orgnih.gov

The efficiency of this process has been quantified through steady-state kinetic analysis. These studies reveal that flp-containing peptides are excellent substrates for P4H, with kinetic parameters comparable to those of the natural proline-containing substrates. nih.govnih.gov

Table 1: Steady-State Kinetic Parameters for P4H-Catalyzed Turnover of Proline and (2S,4S)-4-Fluoroproline Containing Peptides

| Substrate (Peptide) | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) |

| PEG-Gly-Tyr-Pro-Gly-OEt | 0.60 | 1.2 | 2000 |

| PEG-Gly-Tyr-flp-Gly-OEt | 0.70 | 1.4 | 2000 |

Data sourced from studies on human prolyl 4-hydroxylase. The kinetic parameters for the flp-containing peptide were determined using a continuous fluoride-ion-selective electrode assay and confirmed by HPLC-based methods. nih.govnih.gov

Mechanisms of Enzymatic Discrimination: Substrate Binding versus Catalytic Turnover

The differential treatment of this compound diastereomers by P4H stems from discrimination at the initial substrate binding stage, rather than during the catalytic turnover. nih.govacs.orgnih.govraineslab.comnih.gov Any proline analog that successfully binds to the P4H active site is subsequently turned over. nih.govacs.orgnih.gov The inability of Flp to act as an inhibitor underscores that the enzyme's selectivity filter operates at the point of substrate recognition. nih.gov

This discrimination is attributed to the distinct conformational preferences of the pyrrolidine (B122466) rings of the two diastereomers. nih.govacs.orgnih.govnih.gov (2S,4S)-4-fluoroproline, like the natural substrate proline, has a preference for a Cγ-endo ring pucker and a higher propensity for a cis peptide bond conformation. nih.govacs.orgnih.govraineslab.comnih.gov These conformational features are thought to be crucial for fitting into the snug active site of P4H. nih.govacs.orgnih.gov Conversely, (2S,4R)-4-fluoroproline, along with the hydroxylation product (2S,4R)-4-hydroxyproline (Hyp), favors a Cγ-exo ring pucker and a trans peptide bond. nih.govacs.orgnih.gov This conformational bias prevents Flp from binding to the active site, a mechanism that also cleverly diminishes product inhibition by Hyp during collagen biosynthesis. nih.govacs.orgnih.govraineslab.com

Development of Continuous Spectroscopic Assays for P4H Activity Using this compound

The enzymatic processing of (2S,4S)-4-fluoroproline by P4H, which results in the release of a fluoride ion, has been ingeniously harnessed to develop a direct and continuous assay for P4H activity. mit.edunih.govraineslab.comraineslab.comresearchgate.net This assay monitors the rate of substrate turnover by measuring the increase in fluoride ion concentration in real-time using a fluoride ion-selective electrode. nih.govraineslab.comresearchgate.net

This method offers significant advantages over traditional discontinuous assays, such as those based on HPLC, by providing a continuous readout of enzyme activity. nih.govraineslab.com The assay has been validated by demonstrating that the rate of fluoride release is directly proportional to the P4H concentration and can be used to determine steady-state kinetic parameters that are consistent with those obtained from HPLC-based methods. nih.gov Moreover, the assay has proven effective in characterizing P4H variants and identifying small-molecule inhibitors. nih.govraineslab.com

Interactions with Other Proline Hydroxylases and Related Enzymes

The utility of this compound as a substrate extends beyond collagen prolyl 4-hydroxylases. (2S,4S)-4-fluoroproline has also been identified as a substrate for prolyl hydroxylase domain proteins (PHDs), which are key enzymes in the hypoxia-inducible factor (HIF) signaling pathway. nih.gov Similar to P4H, PHDs recognize and hydroxylate flp residues within peptides derived from HIF-1α. nih.gov This suggests that, like P4H, PHDs recognize the Cγ-endo ring pucker of the prolyl substrate. nih.gov In contrast, 4-thiaproline (Thp), which also favors an endo ring pucker, has been shown to be a substrate for human prolyl 4-hydroxylase, further highlighting the importance of this conformational preference for substrate recognition. nih.govbiorxiv.org

Advanced Spectroscopic and Biochemical Applications of 4 Fluoroproline As a Research Tool

¹⁹F Nuclear Magnetic Resonance (NMR) as a Conformational and Dynamic Probe

The ¹⁹F nucleus is an ideal probe for NMR spectroscopy in biological systems. Its high gyromagnetic ratio and 100% natural abundance result in high sensitivity, while the absence of endogenous fluorine in most biological samples provides a clean spectral window, free from background signals. researchgate.net The large chemical shift anisotropy (CSA) of the ¹⁹F nucleus makes it highly sensitive to its local electronic environment, and therefore to conformational changes in the molecule. researchgate.netnih.gov

The pyrrolidine (B122466) ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). beilstein-journals.org The introduction of a fluorine atom at the C4 position stereospecifically biases this equilibrium. This bias is primarily due to the gauche effect, an orbital interaction between the C-F bond and the C-C bonds of the ring. copernicus.orgcopernicus.org

Specifically, (4S)-fluoroproline ((4S)-FPro) favors the Cγ-endo pucker, while (4R)-fluoroproline ((4R)-FPro) prefers the Cγ-exo pucker. copernicus.orgresearchgate.net These distinct puckering preferences can be readily observed and quantified by ¹⁹F NMR. The chemical shift of the ¹⁹F nucleus is highly sensitive to the local geometry, allowing researchers to determine the predominant pucker of the fluorinated proline residue within a peptide or protein. nih.govcopernicus.org For instance, studies on model peptides have demonstrated that the ¹⁹F chemical shifts and scalar couplings (³J H-F) can be used to confirm the retention of the preferred ring pucker within the context of a larger molecule. nih.govcopernicus.org

The ability to enforce a particular ring pucker allows for the systematic investigation of the role of proline conformation in protein structure and stability. For example, in the Trp cage miniprotein, 4-fluoroprolines were used to probe the significance of the exo ring pucker of Pro12 in the protein's tertiary structure and cooperative folding. nih.gov

The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the isomerization between these two states is often a rate-limiting step in protein folding. nih.govresearchgate.net 4,4-Difluoroproline (Dfp) has emerged as a particularly sensitive ¹⁹F NMR probe for quantifying cis-trans isomerism. researchgate.netchemrxiv.orgnih.gov

The key to Dfp's utility lies in the chemical shift difference (ΔδFF) between its two diastereotopic fluorine atoms. researchgate.netchemrxiv.org

In a trans X-Dfp peptide bond, the pyrrolidine ring is conformationally disordered, rapidly sampling both endo and exo puckers. This leads to a small chemical shift difference between the two fluorine atoms, typically in the range of 0–3 ppm . researchgate.netchemrxiv.orgnih.gov

In a cis X-Dfp peptide bond, the ring is sterically constrained and strongly favors an endo pucker. This ordered conformation results in a large chemical shift difference between the fluorines, ranging from 5–12 ppm . researchgate.netchemrxiv.orgnih.gov

This significant and predictable difference in ΔδFF provides a direct and quantitative measure of the cis and trans populations at a specific proline position. researchgate.netnih.gov For example, Dfp was used to study peptides from the intrinsically disordered protein tau, quantifying changes in cis-trans isomerism related to phosphorylation. researchgate.netnih.gov

Table 1: ¹⁹F NMR Chemical Shift Differences (ΔδFF) in 4,4-Difluoroproline (Dfp) Containing Peptides

| Prolyl Amide Conformation | Ring Pucker State | Typical ΔδFF (ppm) |

| trans | Disordered (mixture of exo and endo) | 0–3 |

| cis | Ordered (predominantly endo) | 5–12 |

This interactive table summarizes the key diagnostic feature of Dfp in ¹⁹F NMR for determining prolyl amide conformation.

Beyond chemical shifts, the relaxation properties of the ¹⁹F nucleus provide rich information about molecular dynamics and interactions. researchgate.net ¹⁹F relaxation is dominated by the chemical shift anisotropy (CSA), which is the orientation dependence of the chemical shift. researchgate.netnih.gov Because the CSA is highly sensitive to the local electronic environment and molecular motions, measuring ¹⁹F relaxation rates (R1 and R2) can reveal details about:

Local Dynamics: The flexibility and motion of the polypeptide chain at the site of the fluorinated proline. copernicus.orgcopernicus.org

Binding Kinetics: Changes in the ¹⁹F relaxation parameters upon binding to another molecule can be used to determine association and dissociation rates. nih.govcopernicus.org For instance, the interaction of fluoroproline-containing peptides with the SH3 domain of the Vinexin β protein was elucidated by monitoring changes in ¹⁹F NMR signals, revealing how the conformational bias of fluoroproline can modulate binding kinetics. nih.govcopernicus.org

Conformational Exchange: The exchange between different conformational states, such as the folding and unfolding of a protein domain, can be monitored. One study used ¹⁹F NMR of a foldon domain peptide containing both (4R)-FPro and (4S)-FPro to track the folding process as a function of temperature. copernicus.org

Density Functional Theory (DFT) calculations have shown that the ¹⁹F CSA is significantly different for the Cγ-exo and Cγ-endo conformers, with the highest CSA values occurring when the fluorine is in a pseudo-axial position. researchgate.net This difference in CSA between puckering states contributes to distinct relaxation properties, further enhancing the utility of 4-fluoroproline as a dynamic probe.

Quantification of Cis-Trans Isomerism and Local Order with 4,4-Difluoroproline (Dfp)

This compound in Structure-Function Relationship Studies of Peptides and Proteins

The ability to subtly yet predictably alter proline conformation makes this compound an invaluable tool for dissecting structure-function relationships. nih.govnih.gov By replacing a native proline with a fluorinated analog, researchers can test hypotheses about the role of a specific proline's conformation in protein stability, folding, and biological activity. researchgate.netrsc.org

Key applications include:

Collagen Research: 4-Fluoroprolines were initially developed to study collagen, the most abundant protein in animals, which is rich in 4-hydroxyproline (B1632879). nih.govnih.gov Using (4R)-FPro, which mimics the exo pucker favored by 4-hydroxyproline, researchers could stabilize the collagen triple helix and investigate the stereoelectronic contributions to its stability, separate from the hydrogen bonding effects of the hydroxyl group. nih.govresearchgate.net

Enzyme Stability and Activity: The replacement of proline with this compound can alter the stability and folding of enzymes. rsc.orgresearchgate.net In a study on a large fragment of Taq DNA polymerase, the global replacement of proline residues with this compound was well-tolerated and even appeared to improve the protein's crystallization capability. rsc.org

Peptide Conformation: The influence of proline puckering on the conformation of polyproline helices has been explored extensively. nih.gov The incorporation of (4R)-FPro favors the polyproline II (PPII) helix, a common secondary structure element in both folded and unfolded proteins. copernicus.orgnih.gov

Engineering Conformationally Biased Peptide and Protein Constructs

The stereospecific conformational preferences of this compound diastereomers can be harnessed to engineer peptides and proteins with desired structural properties. nih.govresearchgate.netnih.gov This "conformational engineering" allows for the stabilization or destabilization of specific folds or conformations.

For example, in the protein barstar, which contains both a cis and a trans proline, variants were created where the native prolines were replaced by fluorinated analogs. nih.gov

A variant containing (4S)-FPro, which favors the cis amide bond, exhibited higher thermostability than the parent protein. nih.gov

A variant containing (4R)-FPro, which favors the trans amide bond, showed lower thermostability. nih.gov

These results demonstrated that the stability of a protein can be rationally tuned by incorporating the appropriate this compound diastereomer to match the native proline's conformation. nih.gov This approach has also been applied to stabilize the polyproline II helical conformation in various peptide scaffolds. copernicus.orgnih.gov

Use of [¹⁸F]this compound in Molecular Imaging for Biochemical Processes (e.g., Collagen Synthesis)

The positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) can be incorporated into this compound to create a tracer for Positron Emission Tomography (PET), a powerful non-invasive molecular imaging technique. [¹⁸F]this compound has been investigated primarily as a tracer for imaging collagen synthesis, a key process in both normal tissue maintenance and various pathologies like fibrosis and cancer. snmjournals.orgfrontiersin.orgresearchgate.net

Proline is a major constituent of collagen, and its uptake is increased in cells actively synthesizing this protein, such as activated hepatic stellate cells in liver fibrosis. snmjournals.orgfrontiersin.org The PET tracer, particularly cis-4-[¹⁸F]fluoro-L-proline, is designed to be taken up by these cells via proline transporters, thus providing a quantitative measure of active collagenogenesis. snmjournals.orgnih.gov

Research findings include:

Liver Fibrosis: In animal models of alcoholic steatohepatitis and liver fibrosis, PET imaging with cis-4-[¹⁸F]fluoro-L-proline showed significantly higher tracer uptake in fibrotic livers compared to controls. snmjournals.orgfrontiersin.orgnih.govnih.gov This uptake correlated well with active collagen synthesis but not with the amount of existing fibrotic tissue, suggesting its utility in detecting early, active disease. snmjournals.orgfrontiersin.org

Musculoskeletal Tissues: Studies have evaluated cis-[¹⁸F]fluoro-proline for assessing collagen synthesis in tendons, muscles, and bones, particularly in response to exercise. plos.org A visible uptake of the tracer was observed in these collagen-rich tissues, with the highest uptake seen in trabecular bone. plos.org

Other Pathologies: The tracer has also been explored for imaging pulmonary fibrosis and various tumors, though with mixed results. researchgate.netnih.govwalshmedicalmedia.com

Table 2: Investigated Applications of [¹⁸F]this compound in PET Imaging

| Biochemical Process | Target Tissue/Disease | Key Finding | Citation(s) |

| Collagen Synthesis | Liver Fibrosis | Tracer uptake correlates with active collagenogenesis, not existing fibrosis. | snmjournals.org, frontiersin.org, nih.gov |

| Collagen Synthesis | Musculoskeletal Tissue | Demonstrates uptake in tendon, muscle, and bone. | plos.org |

| Fibrosis | Pulmonary Fibrosis | Showed uptake in early-stage disease in animal models. | plos.org, walshmedicalmedia.com |

This interactive table highlights the main research areas where [¹⁸F]this compound has been applied as a molecular imaging agent.

Computational and Theoretical Investigations of 4 Fluoroproline’s Structural Influence

Molecular Modeling and Dynamics Simulations of 4-Fluoroproline-Containing Systems

Molecular modeling and molecular dynamics (MD) simulations offer powerful means to explore the conformational landscapes and dynamic behavior of complex biological systems containing this compound. These computational techniques have been instrumental in understanding how the subtle substitution of a single fluorine atom can propagate to influence the structure, stability, and folding of entire proteins. beilstein-journals.orgnih.gov

Simulations of this compound in globular proteins, such as human ubiquitin, have provided detailed insights into its stabilizing effects. When the three proline residues in ubiquitin, which all adopt a Cγ-exo pucker in the wild-type structure, were computationally replaced with (2S,4R)-4-fluoroproline ((4R)-FPro), energy minimization runs revealed potential new stabilizing interactions. nih.govplos.org The analysis showed that the fluorine atom can engage in favorable van der Waals interactions and interactions with amide groups of the protein backbone and the side chains of nearby residues like glutamine. nih.govplos.org These simulations support the principle of "pre-organization," where (4R)-FPro stabilizes the protein by favoring the Cγ-exo conformation that is already present in the native structure, thereby reducing the entropic cost of folding. plos.org

In the context of collagen, a fibrous protein rich in proline and hydroxyproline (B1673980), MD simulations have been crucial for deciphering the source of its stability. Early hypotheses suggested that water molecules might form bridges with the hydroxyl group of hydroxyproline, contributing to the triple helix's stability. To test this, simulations were performed on collagen-mimetic peptides where hydroxyproline was replaced by (4R)-FPro. nih.govraineslab.com The results showed that the fluoro-analogue exhibited increased thermostability compared to the hydroxyproline-containing peptide, which argued against the water-bridge proposal since fluorine is a poor hydrogen bond acceptor. nih.govraineslab.com Subsequent MD simulations further demonstrated the transient and unstable nature of such water bridges, reinforcing that the stability conferred by 4-position substituents arises primarily from stereoelectronic effects rather than solvent interactions. nih.gov

Extensive MD simulations have also been used to rationalize the spectroscopic perturbations observed in this compound-containing disordered proteins, confirming that the effects of the fluorine substitution are typically localized to the neighboring residues. researchgate.net

| System Studied | Simulation Type | Key Findings | Reference |

|---|---|---|---|

| Human Ubiquitin | Energy Minimization | (4R)-FPro introduces new stabilizing interactions with backbone amides and neighboring side chains. | nih.govplos.org |

| Collagen-Mimetic Peptides | Molecular Dynamics (MD) | Refuted the "water-bridge" hypothesis for collagen stability, highlighting the importance of stereoelectronic effects. | nih.gov |

| Disordered Proline-Rich Peptides (HttExon-1) | Molecular Dynamics (MD) | Atomic chemical shift perturbations observed in NMR correlate with the distance to fluorine atoms, indicating a very local effect. | researchgate.net |

| MUC1 Antigen/Antibody Complex | Molecular Dynamics (MD) | Fluorination at the proline residue enhances key CH/π interactions, stabilizing the antigen-antibody complex. | acs.org |

Quantum Mechanical Calculations of Stereoelectronic Effects and Conformational Landscapes

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), have been fundamental in explaining the intrinsic conformational preferences of this compound. nih.govnih.gov These methods provide a deep understanding of the stereoelectronic effects that govern the pyrrolidine (B122466) ring pucker and the isomerization of the preceding peptide bond. acs.orgnih.gov

The most significant stereoelectronic influence is the gauche effect. wisc.edu QM calculations have confirmed that an electronegative substituent at the 4-position of the proline ring dictates its pucker. nih.govnih.gov For (2S,4R)-4-fluoroproline ((4R)-FPro), the fluorine atom is in the 4R configuration, which stabilizes the Cγ-exo pucker through a favorable hyperconjugative interaction between the C-H bonding orbital and the C-F antibonding orbital (σ_CH → σ*_CF). nih.govacs.org Conversely, in (2S,4S)-4-fluoroproline ((4S)-FPro), the 4S substituent stabilizes the Cγ-endo pucker. nih.govwisc.edu

Furthermore, QM calculations have elucidated the link between ring pucker and the cis/trans isomerism of the Xaa-Pro peptide bond. The preference of (4R)-FPro for the Cγ-exo pucker is associated with a stabilization of the trans amide bond conformation. nih.govresearchgate.net This stabilization is partly attributed to a favorable n→π* interaction, an orbital delocalization from the lone pair (n) of the preceding amide oxygen to the antibonding orbital (π*) of the prolyl carbonyl group, which is geometrically more favorable in the exo/trans state. nih.gov In contrast, (4S)-FPro, which favors the Cγ-endo pucker, destabilizes the trans isomer due to unfavorable steric and electronic interactions, thereby increasing the relative population of the cis isomer. nih.govresearchgate.net

Computational studies on model dipeptides like N-acetyl-4-fluoroproline methyl ester have quantified these preferences. Calculations show that for the 4R diastereomer, the trans amide bond is favored, whereas for the 4S diastereomer, the trans and cis amides are much closer in energy. researchgate.net

| Compound/Diastereomer | Preferred Ring Pucker (Computational) | Favored Amide Bond Isomer (Computational) | Governing Stereoelectronic Effect | Reference |

|---|---|---|---|---|

| (2S,4R)-4-Fluoroproline ((4R)-FPro) | Cγ-exo | Trans | Gauche effect (σ_CH → σ_CF); n→π interaction | nih.govwisc.eduresearchgate.net |

| (2S,4S)-4-Fluoroproline ((4S)-FPro) | Cγ-endo | Cis (relative to (4R)-FPro) | Gauche effect | nih.govwisc.eduresearchgate.net |

Validation and Refinement of Theoretical Models with Experimental Data

A crucial aspect of computational investigation is the validation and refinement of theoretical models against experimental data. For this compound, there is a strong synergy between computational predictions and experimental results obtained primarily from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.govnih.gov

NMR studies on simple model systems, such as N-acetyl-4-fluoroproline methyl ester (Ac-Flp-OMe and Ac-flp-OMe), have provided direct experimental evidence that validates the QM predictions. nih.gov For instance, NMR experiments in dioxane solvent demonstrated that Ac-(4R)-FPro-OMe exists almost exclusively in the Cγ-exo conformation, while Ac-(4S)-FPro-OMe exists almost exclusively in the Cγ-endo conformation, in excellent agreement with DFT calculations. nih.gov The experimentally measured equilibrium constant between the trans and cis isomers (K_trans/cis_) also aligns well with theoretical results.

| Model Compound | Solvent | Experimental K_trans/cis (NMR) | Qualitative Computational Agreement | Reference |

|---|---|---|---|---|

| Ac-Pro-OMe | Dioxane | 3.0 | Intermediate preference for trans | nih.gov |

| Ac-(4R)-FPro-OMe | Dioxane | 4.0 | Strong preference for trans | nih.gov |

| Ac-(4S)-FPro-OMe | Dioxane | 1.2 | Weak preference for trans (cis more stable than in 4R) | nih.gov |